molecular formula C14H22ClKN2O6S B3858866 potassium;N-[3-[[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]-methylamino]-2-hydroxypropyl]sulfamate

potassium;N-[3-[[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]-methylamino]-2-hydroxypropyl]sulfamate

Cat. No.: B3858866
M. Wt: 421.0 g/mol
InChI Key: FKDWGCGTOGIOBN-UHFFFAOYSA-M
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Description

Potassium;N-[3-[[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]-methylamino]-2-hydroxypropyl]sulfamate is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a sulfamate group, a chlorinated phenoxy group, and a hydroxypropyl chain. Its chemical properties make it suitable for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium;N-[3-[[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]-methylamino]-2-hydroxypropyl]sulfamate typically involves multiple steps. One common method includes the reaction of 4-chloro-3-methylphenol with epichlorohydrin to form an intermediate compound. This intermediate is then reacted with methylamine to introduce the methylamino group. Finally, the sulfamate group is introduced through a reaction with sulfamic acid and potassium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are implemented to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

Potassium;N-[3-[[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]-methylamino]-2-hydroxypropyl]sulfamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonates.

    Reduction: Reduction reactions can modify the sulfamate group to amines.

    Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonates, while reduction can produce amines.

Scientific Research Applications

Potassium;N-[3-[[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]-methylamino]-2-hydroxypropyl]sulfamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of potassium;N-[3-[[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]-methylamino]-2-hydroxypropyl]sulfamate involves its interaction with specific molecular targets. The sulfamate group can inhibit certain enzymes, while the phenoxy group may interact with cellular receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-Chloro-2-methylphenoxy)ethyl]-2-thiophenecarboxamide
  • N-[2-(4-Chloro-2-methylphenoxy)ethyl]thiophene-2-carboxamide

Uniqueness

Potassium;N-[3-[[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]-methylamino]-2-hydroxypropyl]sulfamate is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities

Properties

IUPAC Name

potassium;N-[3-[[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]-methylamino]-2-hydroxypropyl]sulfamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23ClN2O6S.K/c1-10-5-13(3-4-14(10)15)23-9-12(19)8-17(2)7-11(18)6-16-24(20,21)22;/h3-5,11-12,16,18-19H,6-9H2,1-2H3,(H,20,21,22);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKDWGCGTOGIOBN-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(CN(C)CC(CNS(=O)(=O)[O-])O)O)Cl.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClKN2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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potassium;N-[3-[[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]-methylamino]-2-hydroxypropyl]sulfamate
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potassium;N-[3-[[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]-methylamino]-2-hydroxypropyl]sulfamate
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potassium;N-[3-[[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]-methylamino]-2-hydroxypropyl]sulfamate
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potassium;N-[3-[[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]-methylamino]-2-hydroxypropyl]sulfamate
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potassium;N-[3-[[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]-methylamino]-2-hydroxypropyl]sulfamate
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potassium;N-[3-[[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]-methylamino]-2-hydroxypropyl]sulfamate

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